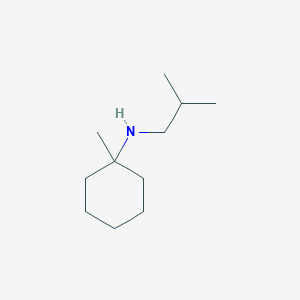
1-methyl-N-(2-methylpropyl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-N-(2-methylpropyl)cyclohexan-1-amine is an organic compound with the molecular formula C11H23N It is a derivative of cyclohexane, where a methyl group and an N-(2-methylpropyl)amine group are attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-(2-methylpropyl)cyclohexan-1-amine typically involves the alkylation of cyclohexanone followed by reductive amination. One common method includes:
Alkylation: Cyclohexanone is reacted with methyl iodide in the presence of a base such as potassium carbonate to form 1-methylcyclohexanone.
Reductive Amination: The 1-methylcyclohexanone is then subjected to reductive amination with 2-methylpropylamine in the presence of a reducing agent like sodium cyanoborohydride to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. The use of catalytic hydrogenation and optimized reaction conditions can further improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-N-(2-methylpropyl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form saturated amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenated compounds, nucleophiles like sodium azide.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated amines.
Substitution: Various substituted amines.
Scientific Research Applications
1-Methyl-N-(2-methylpropyl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methyl-N-(2-methylpropyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes within cells. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Methyl-2-propylcyclohexane: Similar structure but lacks the amine group.
Cyclohexane, 1-methyl-2-propyl-: Another structural isomer with different functional groups.
Uniqueness: 1-Methyl-N-(2-methylpropyl)cyclohexan-1-amine is unique due to its specific combination of a cyclohexane ring with both a methyl group and an N-(2-methylpropyl)amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
1-Methyl-N-(2-methylpropyl)cyclohexan-1-amine, also known as a substituted cyclohexyl amine, is a compound of interest due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H23N
- Molecular Weight : 169.31 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as a monoamine reuptake inhibitor , influencing serotonin and norepinephrine levels in the brain, which can lead to antidepressant-like effects. The compound's structure allows it to fit into receptor sites effectively, modulating neurotransmitter activity.
Antidepressant Effects
Research has indicated that compounds similar to this compound exhibit significant antidepressant-like activities. For instance, studies involving cyclohexyl amines have shown improvements in behavioral models of depression, suggesting that this compound may also possess similar properties.
Neuroprotective Properties
In vitro studies have demonstrated that the compound can reduce oxidative stress in neuronal cells. This neuroprotective effect is crucial for preventing neurodegenerative diseases. The mechanism involves the modulation of reactive oxygen species (ROS) and enhancement of cellular antioxidant defenses.
Analgesic Activity
Preliminary studies suggest that the compound may have analgesic properties. It appears to interact with pain pathways, potentially providing relief from chronic pain conditions. This activity is likely mediated through interactions with opioid receptors and modulation of pain perception pathways.
Case Studies and Research Findings
Properties
Molecular Formula |
C11H23N |
|---|---|
Molecular Weight |
169.31 g/mol |
IUPAC Name |
1-methyl-N-(2-methylpropyl)cyclohexan-1-amine |
InChI |
InChI=1S/C11H23N/c1-10(2)9-12-11(3)7-5-4-6-8-11/h10,12H,4-9H2,1-3H3 |
InChI Key |
VPFJVTUFPAMMNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1(CCCCC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















